molecular formula C8H12F2O2 B15223936 Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

Cat. No.: B15223936
M. Wt: 178.18 g/mol
InChI Key: RSLUPMQSYYILSJ-UHFFFAOYSA-N
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Description

Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is a fluorinated cyclopropane derivative characterized by a cyclopropane ring substituted with a difluoroethyl group (-CF₂CH₃) and an ester moiety (ethyl carboxylate). Fluorine’s electronegativity enhances metabolic stability and lipophilicity, making such compounds valuable in drug design .

Properties

Molecular Formula

C8H12F2O2

Molecular Weight

178.18 g/mol

IUPAC Name

ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C8H12F2O2/c1-3-12-6(11)8(4-5-8)7(2,9)10/h3-5H2,1-2H3

InChI Key

RSLUPMQSYYILSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C(C)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 1,1-difluoroethylene in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions and ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient and cost-effective production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ can produce alcohols .

Scientific Research Applications

Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, leading to increased binding affinity and specificity. These interactions can modulate various biochemical pathways, resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to structurally related cyclopropane carboxylates, focusing on substituents and their impact on properties:

Compound Name Substituents Molecular Weight Physical State Key Features Reference
Ethyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate 1,1-Difluoroethyl ~206.17* Likely oil High electronegativity from F atoms; enhanced metabolic stability. Target
Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropanecarboxylate Benzamido, difluoromethyl 295.27 Solid Chiral centers; potential for enantioselective interactions in biology.
Ethyl 2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate Trifluoromethylphenyl 272.23 Colorless oil Electron-withdrawing CF₃ group; increased lipophilicity.
Ethyl 1-(4-(trifluoromethoxy)phenyl)cyclopropanecarboxylate Trifluoromethoxyphenyl 274.24 Oil CF₃O group enhances steric bulk and electronic effects.
Ethyl 1-methylcyclopropane-1-carboxylate Methyl 128.17 Liquid Simple alkyl substituent; lower molecular weight and polarity.
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate Hydroxymethyl 144.17 Liquid Polar -OH group; higher solubility in aqueous systems.

*Calculated based on formula C₇H₁₀F₂O₂.

Physical and Chemical Properties

  • Boiling/Melting Points: Fluorinated derivatives (e.g., trifluoromethylphenyl) are often oils at room temperature due to reduced crystallinity from bulky substituents . Non-fluorinated analogues (e.g., methyl) are liquids with lower molecular weights .
  • Solubility : Polar substituents (e.g., hydroxymethyl) increase water solubility, whereas fluorinated groups enhance lipid solubility .
  • Stability : Fluorine atoms reduce susceptibility to oxidation and enzymatic degradation, critical for pharmaceutical half-life .

Research Findings and Key Observations

Fluorine’s Role: The 1,1-difluoroethyl group in the target compound offers a balance between steric bulk and electronic effects, outperforming non-fluorinated analogues in metabolic stability .

Stereochemical Complexity : Chiral cyclopropanes (e.g., (1S,2R)-configured derivatives) exhibit distinct biological activities compared to racemic mixtures, underscoring the need for enantioselective synthesis .

Yield Challenges : Bulky substituents (e.g., trifluoromethoxy) often result in lower synthetic yields (e.g., 9% for nitrophenyl derivatives) due to steric hindrance during cyclopropanation .

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